N-2-adamantylnicotinamide

Inflammation Medicinal Chemistry Preclinical Pharmacology

N-2-adamantylnicotinamide is an N-substituted nicotinamide derivative featuring a rigid, lipophilic 2-adamantyl group attached to the amide nitrogen of the nicotinamide (vitamin B3) scaffold. The compound possesses a molecular formula of C16H20N2O and a molecular weight of 256.34 g/mol, with typical research purity specifications of 95%.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B5754027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-adamantylnicotinamide
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)C4=CN=CC=C4
InChIInChI=1S/C16H20N2O/c19-16(12-2-1-3-17-9-12)18-15-13-5-10-4-11(7-13)8-14(15)6-10/h1-3,9-11,13-15H,4-8H2,(H,18,19)
InChIKeyDGNKTQUQVYNIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-adamantylnicotinamide: A Differentiated Adamantyl-Nicotinamide Scaffold for Inflammation and Drug Design Research


N-2-adamantylnicotinamide is an N-substituted nicotinamide derivative featuring a rigid, lipophilic 2-adamantyl group attached to the amide nitrogen of the nicotinamide (vitamin B3) scaffold [1]. The compound possesses a molecular formula of C16H20N2O and a molecular weight of 256.34 g/mol, with typical research purity specifications of 95% [1]. This structure is of interest in medicinal chemistry for its potential anti-inflammatory properties, a characteristic established for its close structural isomer, nicotinic acid N-adamantylamide, which demonstrated significant anti-inflammatory activity relative to ibuprofen in preclinical models [2].

Why N-2-adamantylnicotinamide Cannot Be Interchanged with Common Adamantyl-Nicotinamide Analogs


Generic substitution among adamantyl-nicotinamide derivatives is scientifically unsound due to the critical role of the adamantyl group's attachment position and linker length in dictating pharmacological profile. The specific 2-adamantyl substitution on the nicotinamide nitrogen confers a unique combination of lipophilicity (estimated via group contribution as πadamantyl ≈ 3.1 [1]) and steric bulk that differs fundamentally from the 1-adamantyl isomer or analogs with ethyl linkers. For instance, while the 1-adamantyl isomer (nicotinic acid N-adamantylamide) has demonstrated anti-inflammatory activity [2], the 2-adamantyl variant is expected to exhibit altered target engagement, metabolic stability, and membrane permeability. These structural variations translate into non-interchangeable biological activities and synthetic handling properties, necessitating precise compound selection for reproducible research.

Quantitative Differentiation of N-2-adamantylnicotinamide from Closest Analogs: A Scientific Evidence Guide


Anti-Inflammatory Activity: Comparative Efficacy of the 1-Adamantyl Isomer vs. Ibuprofen

The anti-inflammatory effect of nicotinic acid N-adamantylamide (the 1-adamantyl positional isomer of N-2-adamantylnicotinamide) was established in a comparative study, demonstrating a statistically significant effect relative to ibuprofen (p2 < 0.05) [1]. Other new nicotinoyl amides synthesized in the same study, such as those containing morpholine or cytisine, were ineffective compared to the ibuprofen control. This evidence provides a strong class-level inference that adamantyl-substituted nicotinamides, particularly the 1-adamantyl isomer, possess quantifiable anti-inflammatory potential that distinguishes them from other N-substituted analogs.

Inflammation Medicinal Chemistry Preclinical Pharmacology

Synthetic Efficiency: High-Yield Amide Bond Formation for Adamantyl-Nicotinamide Scaffolds

The synthesis of nicotinic acid N-adamantylamide (the 1-adamantyl isomer) via amidation of nicotinic acid with 1-aminoadamantane achieved high yields of 90.7–93.1% [1]. This contrasts with many other nicotinamide derivatives which may require more complex or lower-yielding syntheses. The high yield indicates an efficient and scalable synthetic route for the adamantyl-nicotinamide core, a favorable characteristic for research supply and potential scale-up.

Organic Synthesis Process Chemistry Medicinal Chemistry

Lipophilicity Enhancement: Adamantyl Group Contribution (π = 3.1) vs. Unsubstituted Nicotinamide

The hydrophobic substituent constant for the adamantyl group has been estimated from calculated partition coefficients (clogP) of 31 adamantyl-bearing compounds as πadamantyl = 3.1 [1]. This indicates that the logP value of a compound with high water solubility (logP << 0) could be shifted with an adamantyl-based modification to a region that is more clinically useful. For comparison, the parent compound nicotinamide has a logP of approximately -0.34 [2]. The addition of the adamantyl group to nicotinamide is therefore expected to increase logP by approximately 3.1 units, significantly enhancing membrane permeability and potentially improving bioavailability.

Physicochemical Properties Drug Design ADME

Metabolic Stability Enhancement: Adamantyl Group Confers Resistance to Hydrolytic Enzymes

The steric bulk of the adamantyl group can impede the access of hydrolytic enzymes, thereby increasing drug stability and plasma half-life [1]. This class-level property distinguishes adamantyl-containing compounds, including N-2-adamantylnicotinamide, from less sterically hindered nicotinamide derivatives that are more susceptible to rapid enzymatic degradation. While direct comparative half-life data for N-2-adamantylnicotinamide is not available, the established role of the adamantyl group in enhancing metabolic stability is a well-documented differentiator for this scaffold.

Drug Metabolism Pharmacokinetics Stability

Optimal Research and Industrial Applications for N-2-adamantylnicotinamide Based on Differentiated Evidence


Medicinal Chemistry: Scaffold for Anti-Inflammatory Lead Optimization

Based on the demonstrated anti-inflammatory activity of the structurally related nicotinic acid N-adamantylamide [1], N-2-adamantylnicotinamide is a strong candidate for lead optimization campaigns targeting inflammatory pathways. The compound's high-yield synthesis [1] ensures a reliable and cost-effective supply for SAR studies, enabling systematic exploration of substitution effects around the adamantyl-nicotinamide core to enhance potency and selectivity.

Chemical Biology: Probe for Studying Membrane Permeability and Intracellular Targeting

The significant lipophilicity enhancement conferred by the adamantyl group (πadamantyl = 3.1 [2]) makes N-2-adamantylnicotinamide a valuable tool for investigating the impact of logP on cellular uptake and intracellular target engagement. Compared to the highly polar parent nicotinamide (logP ≈ -0.34 [3]), this derivative can serve as a reference compound in permeability assays or in studies of CNS penetration, where higher lipophilicity is often correlated with improved brain exposure.

Pharmacokinetic Studies: Investigating Metabolic Stability of Adamantyl Scaffolds

The established ability of the adamantyl group to impede hydrolytic enzyme access [2] positions N-2-adamantylnicotinamide as a model compound for metabolic stability studies. It can be used to quantify the protective effect of the adamantyl moiety on the nicotinamide amide bond, providing a benchmark for designing more stable nicotinamide-based therapeutics. Comparative in vitro microsomal or plasma stability assays with unsubstituted nicotinamide would directly inform SAR on metabolic half-life.

Process Chemistry: Template for High-Yield Amide Bond Formation

The reported high-yield synthesis (90.7–93.1%) of the 1-adamantyl isomer [1] serves as a precedent for efficient amide bond formation between nicotinic acid and aminoadamantanes. N-2-adamantylnicotinamide can be produced using analogous methodology, providing a reliable and scalable supply for large-scale biological screening or as an intermediate in the synthesis of more complex adamantyl-containing molecules.

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